molecular formula C20H17FN4OS B2503886 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-57-1

2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2503886
CAS RN: 894049-57-1
M. Wt: 380.44
InChI Key: CNYOABSVANOXTL-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a multifaceted molecule that appears to be related to a class of compounds that have been synthesized for various biological applications, including sensing and therapeutic activities. While the specific compound is not directly mentioned in the provided papers, the related structures and functionalities suggest that it may possess similar properties and potential uses.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start from simpler aromatic systems, such as benzothiazoles or benzoxazoles, and involve subsequent functionalization. For instance, the synthesis of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives involves amination, cyclization, alkylation, and click chemistry approaches . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, starting from an N-acylation reaction followed by a strategic rearrangement . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystallographic analysis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide provided insights into intermolecular interactions and energy frameworks based on different molecular conformations . These techniques would be essential for the detailed molecular structure analysis of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions. For instance, the fluoro and trifluoromethyl groups in 1,2-benzisothiazol-3(2H)-ones and 2,2'-dithiobis(benzamides) have been shown to impact their antimicrobial activity . The triazole and benzothiazole moieties in the compounds synthesized in the studies are likely to confer specific reactivity patterns that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. For example, the presence of a fluorophenol moiety in benzoxazole and benzothiazole analogs confers high sensitivity to pH and selectivity in metal cation sensing . The fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibit antimicrobial and cytotoxic activity, which could be attributed to their structural features . The physical and chemical properties of this compound would need to be empirically determined to understand its potential applications fully.

Scientific Research Applications

Synthesis and Biological Study

  • Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds related to thiazolo[3,2-b][1,2,4]triazole derivatives, exploring their antibacterial and antifungal activities. This highlights the potential application of these compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Anticancer Activity

  • Chowrasia et al. (2017) investigated fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for their anticancer activity against various cancer cell lines, indicating the potential of fluorine-substituted compounds in cancer research (Chowrasia et al., 2017).

Microwave-Assisted Synthesis

  • Başoğlu et al. (2013) conducted a study on the microwave-assisted synthesis of compounds containing penicillanic or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. This suggests the utility of these compounds in the development of new pharmaceuticals (Başoğlu et al., 2013).

Anti-Inflammatory and Analgesic Agents

  • Doğdaş et al. (2007) designed and synthesized thiazolo[3,2-b]-1,2,4-triazole derivatives with potential anti-inflammatory and analgesic properties, suggesting their application in pain and inflammation management (Doğdaş et al., 2007).

X-ray Structural and Theoretical Studies

  • Moreno-Fuquen et al. (2019) conducted a study involving the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, supported by density functional theory (DFT) calculations and crystallographic analysis. This research provides insights into the structural and theoretical aspects of these compounds (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-13-5-4-6-14(11-13)18-23-20-25(24-18)15(12-27-20)9-10-22-19(26)16-7-2-3-8-17(16)21/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYOABSVANOXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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